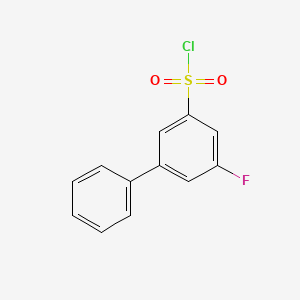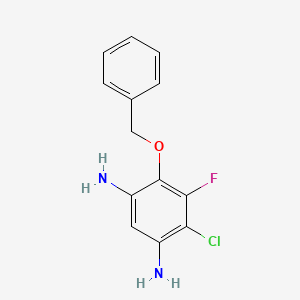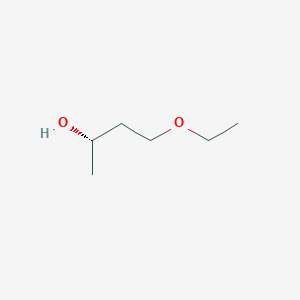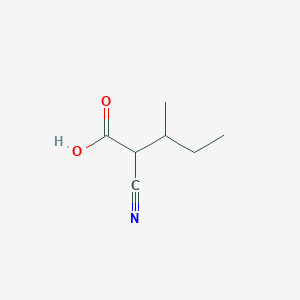
2-Cyano-3-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-methylpentanoic acid is an organic compound with the molecular formula C7H11NO2 It is a derivative of pentanoic acid, where a cyano group (-CN) is attached to the second carbon atom and a methyl group (-CH3) is attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Cyano-3-methylpentanoic acid involves the enantioselective hydrolysis of 2-methyl-2-propylmalononitrile using nitrilase enzymes. The nitrilase gene from Rhodococcus rhodochrous J1 can be expressed in Escherichia coli, and the recombinant E. coli cells can hydrolyze 2-methyl-2-propylmalononitrile to form (S)-2-cyano-2-methylpentanoic acid with high enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale biocatalytic processes using nitrilase enzymes. These processes are optimized for high yield and purity, with reaction conditions such as temperature, pH, and substrate concentration carefully controlled to maximize the efficiency of the enzyme-catalyzed hydrolysis .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-3-methylpentanoic acid can undergo various chemical reactions, including:
Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the cyano group to a carboxylic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the cyano group to an amine.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under appropriate conditions.
Major Products Formed
Hydrolysis: 3-Methylpentanoic acid.
Reduction: 3-Methylpentylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyano-3-methylpentanoic acid has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and the development of biocatalysts.
Industry: The compound can be used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-methylpentanoic acid primarily involves its conversion to other biologically active compounds through enzyme-catalyzed reactions. The nitrilase enzyme catalyzes the hydrolysis of the cyano group to form the corresponding carboxylic acid, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpentanoic acid: A similar compound without the cyano group.
2-Cyano-2-methylpentanoic acid: A structural isomer with the cyano group on the second carbon atom.
Uniqueness
2-Cyano-3-methylpentanoic acid is unique due to the presence of both a cyano group and a methyl group on adjacent carbon atoms. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
2-cyano-3-methylpentanoic acid |
InChI |
InChI=1S/C7H11NO2/c1-3-5(2)6(4-8)7(9)10/h5-6H,3H2,1-2H3,(H,9,10) |
Clave InChI |
HBBFEUOLAKBVMF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13305505.png)
![3-[(4-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13305516.png)

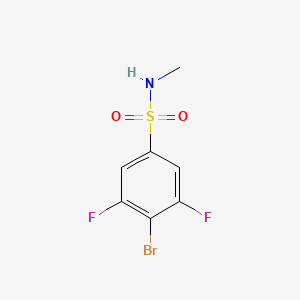
![4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol](/img/structure/B13305552.png)
amine](/img/structure/B13305559.png)
![1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine](/img/structure/B13305565.png)
![5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13305576.png)


![Propan-2-yl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B13305599.png)
